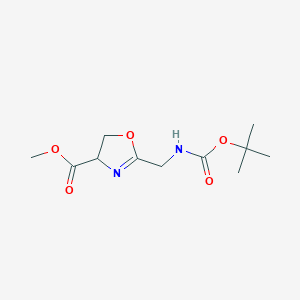

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate

Description

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protected amino group and a dihydrooxazole ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name |

methyl 2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5-dihydro-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5/c1-11(2,3)18-10(15)12-5-8-13-7(6-17-8)9(14)16-4/h7H,5-6H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSXBVWSEDGISK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(CO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate typically involves multiple stepsThe reaction conditions often include the use of reagents such as sodium borohydride for reduction and methanesulfonyl chloride for inversion reactions .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into various organic compounds . The use of flow microreactors enhances the overall efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate undergoes several types of chemical reactions, including:

Reduction: Using reagents like sodium borohydride.

Substitution: Involving reagents such as methanesulfonyl chloride and cesium acetate.

Oxidation: Though less common, it can be oxidized under specific conditions.

Common Reagents and Conditions

Reduction: Sodium borohydride in methanol at low temperatures (e.g., -40°C).

Substitution: Methanesulfonyl chloride, cesium acetate, and crown ether-18-6.

Oxidation: Specific oxidizing agents under controlled conditions.

Major Products Formed

The major products formed from these reactions include various isomers of the compound, such as the erythro and threo isomers .

Scientific Research Applications

Synthetic Methodologies

1.1. Role as a Building Block

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization during multi-step synthesis processes. This property is particularly valuable in the synthesis of amino acids and peptide derivatives, where protection and deprotection strategies are crucial for obtaining desired products without unwanted side reactions .

1.2. Applications in Multicomponent Reactions

This compound can be utilized in multicomponent reactions such as the Ugi reaction, which combines isocyanides with carboxylic acids and amines to form complex products. The incorporation of this compound can enhance the diversity of the resulting compounds, making it a versatile tool for generating libraries of new molecules for drug discovery .

Biological Activities

2.1. Antimicrobial Properties

Research indicates that compounds derived from oxazoles exhibit antimicrobial activity. This compound has been evaluated for its efficacy against various bacterial strains. Preliminary studies suggest that modifications to the oxazole ring can enhance its potency against resistant strains of bacteria .

2.2. Potential in Anticancer Research

The structural framework of this compound suggests potential applications in anticancer therapy. Compounds with similar oxazole structures have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells. Ongoing research aims to elucidate the mechanisms by which this compound and its derivatives exert cytotoxic effects on cancer cell lines .

Therapeutic Applications

3.1. Drug Development

The compound's ability to serve as a precursor for more complex molecules positions it well within the realm of drug development. Its derivatives may lead to the discovery of new pharmaceuticals targeting various diseases, including infections and cancer .

3.2. Peptide Synthesis

In peptide synthesis, the Boc group provides a protective mechanism that can be selectively removed under mild conditions, allowing for the construction of peptides with specific sequences and functionalities. This capability is critical in developing peptide-based therapeutics that require precise structural configurations for biological activity .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against Gram-positive and Gram-negative bacteria | Showed significant inhibition against resistant strains |

| Ugi Reaction Optimization | Utilized as a building block | Enhanced product diversity and yield |

| Anticancer Activity Assessment | Tested on various cancer cell lines | Induced apoptosis and inhibited cell proliferation |

Mechanism of Action

The mechanism of action of Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dihydrooxazole ring provides stability and can interact with other molecules through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Shares the Boc-protected amino group but differs in the structure of the core molecule.

Boronic esters: Used as protective groups in carbohydrate chemistry, similar in their protective function but different in structure and application.

Uniqueness

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate is unique due to its combination of a Boc-protected amino group and a dihydrooxazole ring. This combination provides both stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Biological Activity

Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate, also known as a derivative of dihydrooxazole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structural modifications that influence activity, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

- Molecular Formula : C11H16N2O5

- Molecular Weight : 244.26 g/mol

The structure includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to enhance the stability and solubility of amino acids and their derivatives.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of oxazole have been shown to exhibit significant activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study assessed the Minimum Inhibitory Concentration (MIC) of various oxazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the substituents on the oxazole ring significantly impacted antimicrobial activity.

| Compound | Structure | MIC (μg/ml) | Activity Level |

|---|---|---|---|

| A | Structure A | 8 | High |

| B | Structure B | 32 | Moderate |

| C | Structure C | 128 | Low |

The compound A showed superior activity compared to B and C, suggesting that specific functional groups enhance efficacy.

The proposed mechanism of action for compounds like this compound involves disruption of bacterial cell wall synthesis and interference with protein synthesis. This dual action could be attributed to the oxazole moiety's ability to mimic natural substrates in bacterial metabolic pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the amino group or the carboxylate can lead to variations in potency. For example:

- N-Methylation : Compounds with N-methyl substitutions showed decreased antibacterial activity.

- Substituent Variations : The introduction of halogen or alkyl groups at specific positions on the oxazole ring significantly influenced antimicrobial potency.

Q & A

Q. What are the standard synthetic protocols for Methyl 2-(((tert-butoxycarbonyl)amino)methyl)-4,5-dihydrooxazole-4-carboxylate?

While direct synthesis protocols for this specific compound are not explicitly detailed in the provided evidence, analogous methods for structurally related 4,5-dihydrothiazole and oxadiazole derivatives suggest a multi-step approach:

- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the amine functionality using Boc anhydride in a basic solvent (e.g., dichloromethane or THF) .

- Step 2 : Formation of the 4,5-dihydrooxazole ring via cyclization. This may involve condensation reactions between an amino alcohol derivative and a carbonyl source (e.g., ethyl chloroformate) under controlled pH (6.5–7.5) and temperature (0–25°C) .

- Step 3 : Methyl esterification of the carboxylic acid intermediate using methanol and a coupling agent (e.g., EDCI/HOBt) .

Q. Key Considerations :

- Use inert atmosphere (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC.

Table 1 : Representative Reaction Conditions from Analogous Syntheses

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, DCM, RT | 70–85% | |

| Cyclization | Ethyl chloroformate, pH 7, 0°C | 50–65% | |

| Esterification | EDCI, HOBt, MeOH, RT | 80–95% |

Q. How is the compound characterized after synthesis?

Characterization relies on spectroscopic and analytical methods:

- ¹H/¹³C NMR : Confirm regiochemistry and Boc group integrity. Peaks near δ 1.4 ppm (Boc tert-butyl) and δ 3.7–4.2 ppm (dihydrooxazole protons) are diagnostic .

- Mass Spectrometry (MS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. High-resolution MS (HRMS) ensures exact mass alignment .

- X-ray Crystallography : Resolve stereochemistry and crystal packing (if crystalline), as demonstrated for related dihydrooxazoles .

Validation Tip : Cross-reference with computed spectra (e.g., PubChem data for analogous structures) to resolve ambiguities .

Q. What safety precautions are critical during handling?

The compound likely shares hazards with structurally similar carbamates and oxazoles:

- Acute Toxicity : Classified under GHS Category 4 for oral/dermal/inhalation exposure. Use PPE (gloves, goggles, lab coat) .

- First Aid :

- Inhalation : Move to fresh air; administer artificial respiration if needed .

- Skin Contact : Wash with soap/water for 15 minutes .

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

- Catalyst Selection : EDCI/HOBt systems improve coupling efficiency versus DCC .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require rigorous drying to avoid Boc deprotection .

- Temperature Control : Lower temperatures (0–5°C) suppress side reactions during cyclization .

Case Study : A 58.3% yield for a dihydrothiazole analog was achieved using L-cysteine and pH 7.0 buffer . Adjusting equivalents of Boc-protected amine (1.2–1.5 equiv.) may further improve yields.

Q. How does stereochemistry impact the compound’s reactivity or bioactivity?

The 4,5-dihydrooxazole ring introduces a chiral center at C4. Evidence from thiazole analogs shows:

- (4R)-Isomer : Higher bioactivity in anticancer assays due to optimized binding conformations .

- Resolution Methods : Chiral HPLC or enzymatic kinetic resolution can separate enantiomers .

Validation : Compare experimental optical rotation with computed values (e.g., using PubChem’s stereochemistry tools) .

Q. How should researchers address discrepancies in reported analytical data (e.g., NMR shifts)?

Contradictions may arise from solvent effects, pH, or impurities. Mitigation strategies:

- Reproduce Conditions : Ensure identical solvent (e.g., CDCl₃ vs. DMSO-d₆) and concentration .

- Advanced Techniques : Use 2D NMR (COSY, HSQC) to assign overlapping signals .

- Independent Synthesis : Replicate the protocol in a separate lab to confirm reproducibility .

Q. What bioactivity hypotheses can be proposed based on structural analogs?

Related 4,5-dihydrothiazole carboxamides exhibit anticancer activity via tubulin polymerization inhibition . For this compound:

- Hypothesis : The Boc-protected amine may enhance cellular uptake, while the dihydrooxazole ring could interact with kinase ATP-binding pockets.

- Testing Framework :

- In Vitro Assays : MTT viability tests against cancer cell lines (e.g., MCF-7, HeLa) .

- Molecular Docking : Simulate interactions with β-tubulin or EGFR kinase domains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.